molecular formula C11H23Cl2N3O B1448867 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride CAS No. 2108457-88-9

1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride

Cat. No. B1448867
M. Wt: 284.22 g/mol
InChI Key: KPSNYKZCDNAKJI-UHFFFAOYSA-N
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Description

1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride is a chemical compound with the CAS Number: 2108457-88-9 . It has a molecular weight of 284.23 and its IUPAC name is 1-(4-(piperidin-4-yl)piperazin-1-yl)ethan-1-one dihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride is 1S/C11H21N3O.2ClH/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11;;/h11-12H,2-9H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride include a molecular weight of 284.23 .

Scientific Research Applications

Antituberculosis and Antimicrobial Applications

Compounds related to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride have shown significant potential in the treatment of tuberculosis and other microbial infections. For instance, a series of 1-[2-(4-ethoxycarbonylpiperazine-1-yl)acetyl]-2,6-diarylpiperidin-4-ones, which share structural similarities with 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, exhibited high inhibition potency against Mycobacterium tuberculosis and also demonstrated notable antibacterial and antifungal activity (Rani et al., 2011).

Anti-Acetylcholinesterase Activity

Compounds similar to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors are used to increase the concentration of acetylcholine in the brain (Sugimoto et al., 1990).

Anticonvulsant and Monoamine Oxidase Inhibition

Some piperidine derivatives, including those structurally related to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, have shown low anticonvulsant activity and potential inhibition of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters (Misra et al., 1978).

Antileishmanial Activity

A series of 1,4-diarylpiperazines, structurally related to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, have been prepared and evaluated for antileishmanial activity, indicating potential applications in the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania (Mayence et al., 2004).

Anti-HIV Activity

Research has shown that some piperidine derivatives, including those structurally similar to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, exhibit high CCR5 binding affinity and potent inhibition of membrane fusion, making them promising candidates for anti-HIV treatments (Imamura et al., 2006).

Antitumor and Anti-SARS-CoV-2 Properties

A class of piperidone-piperazine conjugates, structurally akin to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, has been synthesized and shown to exhibit significant antiproliferation potencies against cancer cell lines and anti-SARS-CoV-2 properties, suggesting potential applications in cancer and COVID-19 treatment (Youssef et al., 2022).

properties

IUPAC Name

1-(4-piperidin-4-ylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11;;/h11-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSNYKZCDNAKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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